2-Methyl-2-(propylamino)propan-1-ol CAS 55968-10-0 properties
2-Methyl-2-(propylamino)propan-1-ol CAS 55968-10-0 properties
Topic: 2-Methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0) Properties Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
2-Methyl-2-(propylamino)propan-1-ol (CAS 55968-10-0) is a specialized hindered amino-alcohol intermediate primarily utilized in the synthesis of amino-ester local anesthetics, most notably Meprylcaine .[1] Characterized by a sterically bulky tert-butyl backbone functionalized with a secondary propyl amine, this compound offers unique lipophilic and steric properties that modulate the pharmacokinetics of derived pharmaceutical agents.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis pathways, analytical characterization profiles, and critical safety protocols for laboratory and industrial handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Parameter | Detail |
| CAS Registry Number | 55968-10-0 |
| IUPAC Name | 2-Methyl-2-(propylamino)propan-1-ol |
| Synonyms | N-Propyl-2-amino-2-methyl-1-propanol; NSC 37251; Meprylcaine Intermediate |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| SMILES | CCCNC(C)(C)CO |
| InChIKey | RBWDVJQFZUIORC-UHFFFAOYSA-N |
Physical & Chemical Constants
Note: Some values are predicted based on structural analogs (e.g., 2-amino-2-methyl-1-propanol) due to the specialized nature of this intermediate.
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid (at 25°C) |
| Boiling Point | ~180–185°C (Predicted at 760 mmHg) |
| Density | ~0.91 g/cm³ |
| pKa (Base) | 9.8 ± 0.3 (Predicted, Secondary Amine) |
| LogP | 0.8–1.1 (Estimated) |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; Moderately soluble in water. |
| Refractive Index | ~1.445 |
Synthesis & Manufacturing
The industrial preparation of CAS 55968-10-0 typically employs Reductive Amination , favored for its selectivity in mono-alkylating the sterically hindered primary amine precursor, 2-amino-2-methyl-1-propanol (AMP).
Validated Synthetic Route: Reductive Amination
This pathway minimizes over-alkylation and leverages the commercial availability of AMP.
Reagents:
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Substrate: 2-Amino-2-methyl-1-propanol (AMP)
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Carbonyl Source: Propanal (Propionaldehyde)
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Reducing Agent: Sodium Borohydride (NaBH₄) or H₂/Pd-C (Catalytic Hydrogenation)
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Solvent: Methanol or Ethanol
Protocol Summary:
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Imine Formation: AMP is dissolved in methanol. Propanal (1.05 eq) is added dropwise at 0–5°C to control the exotherm. The mixture is stirred for 2 hours to form the imine intermediate (in situ).
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Reduction: Sodium borohydride (0.6 eq) is added in portions. The reaction is allowed to warm to room temperature and stirred for 4–6 hours.
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Quenching & Isolation: The reaction is quenched with dilute HCl (to destroy excess hydride), then basified with NaOH to pH >12. The free base is extracted into dichloromethane (DCM).
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Purification: Fractional distillation under reduced pressure yields the pure amino alcohol.
Downstream Application: Synthesis of Meprylcaine
The primary utility of CAS 55968-10-0 is the esterification with benzoyl chloride to produce Meprylcaine Hydrochloride.
Figure 1: Synthetic pathway from AMP to Meprylcaine via Reductive Amination.
Analytical Characterization
To validate the identity of CAS 55968-10-0, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 0.92 | Triplet (t) | 3H | –CH₂–CH₂–CH₃ | Terminal methyl of propyl group |
| 1.08 | Singlet (s) | 6H | –C(CH₃ )₂– | Gem-dimethyl on quaternary carbon |
| 1.51 | Multiplet (m) | 2H | –CH₂–CH₂ –CH₃ | Central methylene of propyl group |
| 2.55 | Triplet (t) | 2H | –NH–CH₂ –CH₂– | Methylene adjacent to nitrogen |
| 3.32 | Singlet (s) | 2H | –C–CH₂ –OH | Methylene adjacent to oxygen |
| ~2.5–3.0 | Broad (br) | 2H | –NH – / –OH | Exchangeable protons (shifts vary) |
Mass Spectrometry (ESI-MS)[1]
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Molecular Ion: [M+H]⁺ = 132.14 m/z
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Fragmentation Pattern:
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m/z 100: Loss of –CH₂OH (Alpha-cleavage at the quaternary carbon). This is the base peak in many hindered amino alcohols.
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m/z 72: Further loss of propyl chain elements.
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Applications in Drug Development
Local Anesthetic Scaffold
The compound serves as the "amino-alcohol head" for the synthesis of Meprylcaine (Oracaine). Unlike procaine (which uses diethylaminoethanol), the use of this hindered amine confers:
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Increased Stability: The gem-dimethyl group shields the ester linkage from rapid hydrolysis by plasma esterases, potentially prolonging the duration of action.
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Lipophilicity Modulation: The propyl group adjusts the LogP to optimize membrane penetration of the nerve sheath.
Chiral Resolution Agent (Potential)
While achiral itself, derivatives of this hindered amine can be used as bases in the resolution of acidic chiral drugs due to the steric bulk creating rigid salt complexes.
pH Buffering
Similar to its parent AMP, this molecule can act as a buffer in biological assays, specifically where a more lipophilic environment is required than standard AMP buffers can provide.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Serious Eye Damage: Category 1.
Safety Protocols:
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PPE: Neoprene or Nitrile gloves (minimum 0.11mm thickness), chemical safety goggles, and a face shield are mandatory.
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Ventilation: Handle only in a fume hood. The amine vapor is irritating to the respiratory tract.
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Storage: Store under inert gas (Nitrogen/Argon). Secondary amines can react with atmospheric CO₂ to form carbamates or absorb moisture (hygroscopic).
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Spill Response: Neutralize spills with a dilute acid (e.g., acetic acid) before absorbing with vermiculite. Do not use combustible materials (sawdust).
References
-
Meprylcaine Hydrochloride Synthesis & Properties. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link][5]
- Synthesis of Hindered Amines via Reductive Amination.Organic Chemistry Portal.
Sources
- 1. Meprylcaine - Wikipedia [en.wikipedia.org]
- 2. Meprylcaine | C14H21NO2 | CID 4065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
